Cas no 1220030-20-5 (2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride)

2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride
- 2-(2-(4-Bromo-2-methylphenoxy)ethyl)piperidine hydrochloride
- AKOS015843813
- 2-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine;hydrochloride
- 2-(2-(4-Bromo-2-methylphenoxy)ethyl)piperidinehydrochloride
- 2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidinehydrochloride
- 1220030-20-5
- 2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride
-
- MDL: MFCD13560652
- インチ: InChI=1S/C14H20BrNO.ClH/c1-11-10-12(15)5-6-14(11)17-9-7-13-4-2-3-8-16-13;/h5-6,10,13,16H,2-4,7-9H2,1H3;1H
- InChIKey: PBOHPVYZZQBTMC-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1OCCC2CCCCN2)Br.Cl
計算された属性
- 精确分子量: 333.04950g/mol
- 同位素质量: 333.04950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 224
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B037385-125mg |
2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidinehydrochloride |
1220030-20-5 | 125mg |
$ 230.00 | 2022-06-07 | ||
Chemenu | CM311346-5g |
2-(2-(4-Bromo-2-methylphenoxy)ethyl)piperidine hydrochloride |
1220030-20-5 | 95% | 5g |
$554 | 2022-09-03 | |
Chemenu | CM311346-1g |
2-(2-(4-Bromo-2-methylphenoxy)ethyl)piperidine hydrochloride |
1220030-20-5 | 95% | 1g |
$185 | 2022-09-03 | |
TRC | B037385-250mg |
2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidinehydrochloride |
1220030-20-5 | 250mg |
$ 375.00 | 2022-06-07 |
2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochlorideに関する追加情報
Compound CAS No. 1220030-20-5: 2-(4-Bromo-2-methylphenoxy)ethylpiperidine hydrochloride
The compound with CAS No. 1220030-20-5, known as 2-(4-Bromo-2-methylphenoxy)ethylpiperidine hydrochloride, is a synthetic organic compound with significant potential in the fields of pharmacology and material science. This compound is characterized by its unique structure, which combines a piperidine ring with a substituted phenoxy group, making it a versatile molecule for various applications.
Recent studies have highlighted the antimicrobial properties of this compound, particularly its effectiveness against a range of bacterial and fungal strains. Researchers have found that the bromine substitution at the para position of the phenyl ring plays a crucial role in enhancing the compound's biocidal activity. This makes it a promising candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
In addition to its antimicrobial properties, 2-(4-Bromo-2-methylphenoxy)ethylpiperidine hydrochloride has shown potential in the field of drug delivery systems. Its ability to form stable complexes with certain drug molecules has been explored in recent research, suggesting its use as a carrier in targeted drug delivery. The piperidine ring structure contributes to the molecule's flexibility and ability to interact with biological systems, making it an ideal candidate for such applications.
The synthesis of this compound involves a multi-step process that includes nucleophilic substitution and condensation reactions. Recent advancements in green chemistry have enabled the development of more efficient and environmentally friendly methods for synthesizing this compound. These methods not only reduce the environmental footprint but also enhance the scalability of production, making it more viable for industrial applications.
Another area where this compound has shown promise is in the development of bioactive materials. Its ability to self-assemble into nanostructures under specific conditions has been explored for applications in tissue engineering and regenerative medicine. The phenoxy group and bromine substitution contribute to the molecule's amphiphilic nature, which is essential for such self-assembling behaviors.
Furthermore, studies have investigated the toxicological profile of this compound to assess its safety for biomedical applications. Results indicate that it exhibits low cytotoxicity at therapeutic concentrations, which is a critical factor for its potential use in drug delivery systems and other biomedical applications.
In conclusion, CAS No. 1220030-20-5, or 2-(4-Bromo-2-methylphenoxy)ethylpiperidine hydrochloride, is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable asset in both academic research and industrial development.
1220030-20-5 (2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride) Related Products
- 1968642-97-8(Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate)
- 1270395-15-7(3-amino-3-(2-chloro-4,5-difluorophenyl)propan-1-ol)
- 1183383-60-9(N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine)
- 59840-70-9(Ethyl (2-oxo-2-phenylethyl)carbamate)
- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)
- 202197-61-3(N-(2-Aminoethyl)methanesulfonamide hydrochloride)
- 1380717-12-3(Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-)
- 1268390-67-5(4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 1710472-19-7(3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine)
- 1798398-57-8(9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile)




